![molecular formula C24H30N6O4 B2912861 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-22-1](/img/structure/B2912861.png)

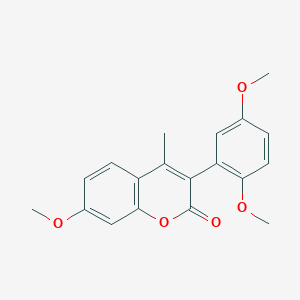

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

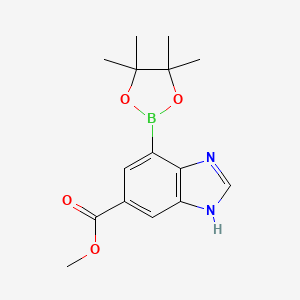

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine ring system is a fused ring structure that is part of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the overall shape of the molecule .Scientific Research Applications

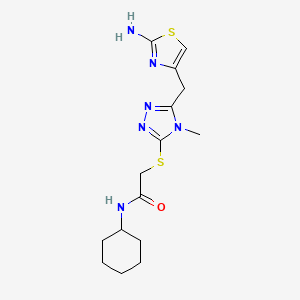

ATRP Initiator

- Application : ATRP is a versatile polymerization technique used to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. The morpholino functionality in this compound facilitates its binding to RNA or other therapeutics, making it valuable in drug delivery systems and bioconjugation studies .

MEHQ Inhibitor

- Application : It acts as an inhibitor for the polymerization of methyl methacrylate (MMA) in the presence of 4-methoxyphenol (MEHQ). MEHQ is commonly used to prevent premature polymerization during storage of MMA monomers. The morpholino functionality enhances its performance as an inhibitor .

Modification of Purine Nucleoside Phosphorylase (PNP) Binding Pocket

- Application : By altering the binding pocket, it becomes possible to enhance the enzymatic activity of PNP. For instance, in a coupled reaction with Brevibacillus borstelensis LK01 pyrimidine nucleoside phosphorylase, the conversion rates remarkably improved, reaching 89.94% for cladribine and 81.24% for 2-fluoro-2′-deoxyadenosine within 10 hours .

Halogen Substitution Reactions

- Application : Researchers have studied the substitution of these halogen atoms with nucleophilic reagents to synthesize various derivatives. For example, 2,4-dichloro-8-methyl-7-phenylimidazo[1,2-f]-purine can be obtained through chlorination. Further substitution can yield 4-amino and 2,4-diamino derivatives with potential biological activities .

properties

IUPAC Name |

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O4/c1-5-34-19-9-7-6-8-18(19)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVWSTUWKOZSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)

![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)